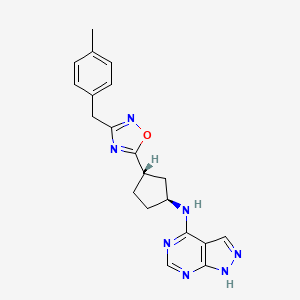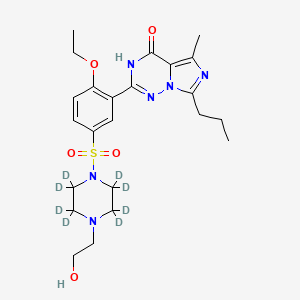
Hydroxy Vardenafil-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxy Vardenafil-d8 is a deuterated derivative of Hydroxy Vardenafil, which is an isotopically labeled compound. It is primarily used in scientific research to track the metabolism and pharmacokinetics of Vardenafil in biological systems. This compound is a white solid with solubility properties that make it suitable for various analytical applications .
准备方法
合成路线和反应条件
羟基伐地那非-d8的合成涉及将氘原子掺入羟基伐地那非的分子结构中。这可以通过各种合成路线实现,包括:
氘交换反应: 这种方法涉及在氘源(例如重水(D2O)或氘代溶剂)存在下用氘原子取代氢原子。
氘代试剂: 在合成过程中使用氘代试剂,将氘原子引入目标分子中。
工业生产方法
羟基伐地那非-d8的工业生产通常涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。该过程可能包括:
催化加氢: 在催化剂存在下使用氘气(D2)实现选择性氘化。
氘标记: 使用氘标记的起始材料和中间体构建最终的氘代产物。
化学反应分析
反应类型
羟基伐地那非-d8会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以将该化合物转化为其还原形式。
取代: 取代反应可以将官能团替换为其他取代基。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾(KMnO4)和过氧化氢(H2O2)。
还原: 通常使用硼氢化钠(NaBH4)和氢化锂铝(LiAlH4)等还原剂。
取代: 在取代反应中使用卤素(Cl2,Br2)和亲核试剂(NH3,OH-)等试剂。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定反应条件和试剂。例如,氧化可能生成氧化物,而还原可能生成醇或胺。
科学研究应用
羟基伐地那非-d8具有广泛的科学研究应用,包括:
化学: 用作分析化学中的参考标准,研究伐地那非的稳定性和降解。
生物学: 用于代谢研究,跟踪伐地那非在生物系统中的生物转化。
医学: 用于药代动力学研究,了解伐地那非的吸收、分布、代谢和排泄 (ADME)。
工业: 应用于新药剂型开发和质量控制流程。
作用机制
羟基伐地那非-d8通过抑制磷酸二酯酶 5 型 (PDE5) 发挥作用。这种抑制导致环磷酸鸟苷 (cGMP) 水平升高,从而导致平滑肌细胞松弛和血流量增加。 涉及的分子靶标包括 PDE5 酶和 cGMP 信号通路 .
相似化合物的比较
羟基伐地那非-d8 由于其氘标记而独一无二,这在研究应用中提供了独特的优势。类似的化合物包括:
伐地那非: 用于治疗勃起功能障碍的非氘代母体化合物。
西地那非: 另一种具有类似药理作用的 PDE5 抑制剂。
他达拉非: 一种作用时间比伐地那非更长的 PDE5 抑制剂.
羟基伐地那非-d8 由于其同位素标记而脱颖而出,这使得在科学研究中能够进行精确的跟踪和分析。
属性
分子式 |
C23H32N6O5S |
|---|---|
分子量 |
512.7 g/mol |
IUPAC 名称 |
2-[2-ethoxy-5-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxyethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C23H32N6O5S/c1-4-6-20-24-16(3)21-23(31)25-22(26-29(20)21)18-15-17(7-8-19(18)34-5-2)35(32,33)28-11-9-27(10-12-28)13-14-30/h7-8,15,30H,4-6,9-14H2,1-3H3,(H,25,26,31)/i9D2,10D2,11D2,12D2 |
InChI 键 |
KZFHUILKKFVOMB-PMCMNDOISA-N |
手性 SMILES |
[2H]C1(C(N(C(C(N1CCO)([2H])[2H])([2H])[2H])S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC)([2H])[2H])[2H] |
规范 SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CCO)OCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


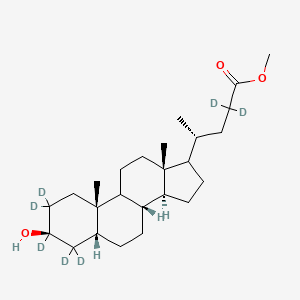
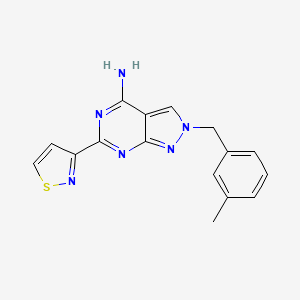
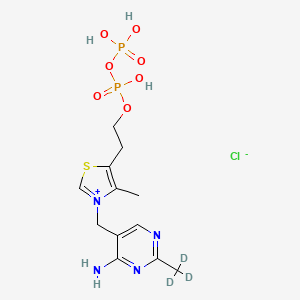
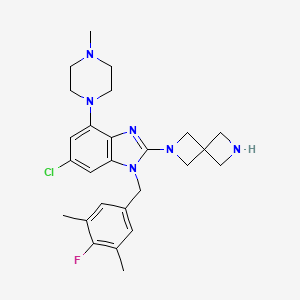
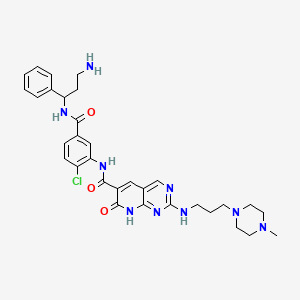
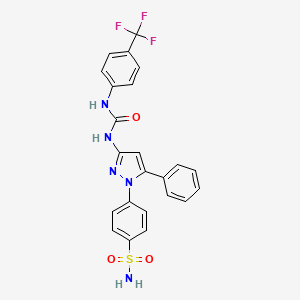
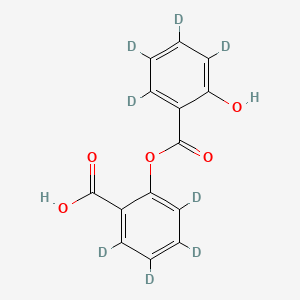
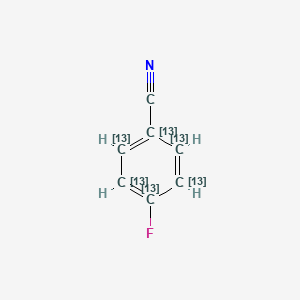

![13-[2-(Dimethylamino)ethyl]-17,18-dimethoxy-6,8-dioxa-13-azapentacyclo[10.6.1.02,10.05,9.015,19]nonadeca-1,3,5(9),10,12(19),15,17-heptaen-14-one](/img/structure/B12422542.png)
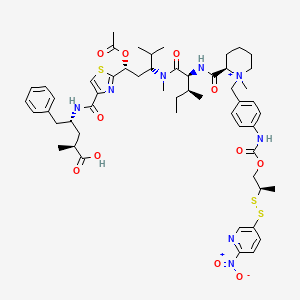
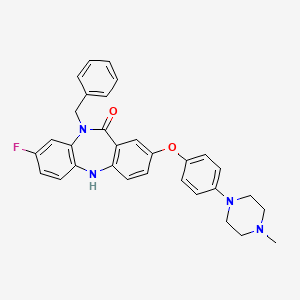
![4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one](/img/structure/B12422577.png)
